3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 2,4-difluorobenzenecarboxylate
Overview
Description
3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 2,4-difluorobenzenecarboxylate is a complex organic compound that features a combination of cyano, methoxyphenyl, pyridinyl, and difluorobenzenecarboxylate groups. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 2,4-difluorobenzenecarboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridinyl core: This could involve the reaction of a suitable nitrile with a methoxyphenyl-substituted pyridine under specific conditions.
Introduction of the difluorobenzenecarboxylate group: This step might involve a coupling reaction using a difluorobenzenecarboxylic acid derivative and a suitable coupling agent.
Final assembly: The final product is obtained by combining the intermediate products under controlled conditions, possibly involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Scaling up the reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.
Purification processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 2,4-difluorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions could involve the use of reducing agents to modify the cyano or nitro groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 2,4-difluorobenzenecarboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl benzoate: Similar structure but lacks the difluorobenzenecarboxylate group.
6-(3-Methoxyphenyl)-2-pyridinyl 2,4-difluorobenzenecarboxylate: Similar structure but lacks the cyano group.
Uniqueness
3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 2,4-difluorobenzenecarboxylate is unique due to the presence of both the cyano and difluorobenzenecarboxylate groups, which might confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl] 2,4-difluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O3/c1-26-15-4-2-3-12(9-15)18-8-5-13(11-23)19(24-18)27-20(25)16-7-6-14(21)10-17(16)22/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDSWKVSYCROIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(C=C2)C#N)OC(=O)C3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185891 | |
Record name | 3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 2,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303152-25-2 | |
Record name | 3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 2,4-difluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303152-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 2,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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